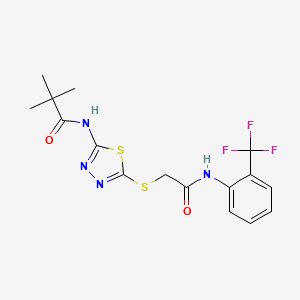

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

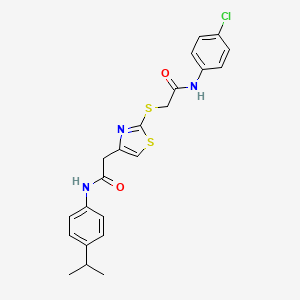

The compound "N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide" is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer properties as seen in the Schiff's bases containing a thiadiazole scaffold synthesized in the study . These compounds have been evaluated for their potential as anticancer agents against various human cancer cell lines .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be performed using various methods. For instance, a solvent-free synthesis under microwave irradiation was used to create a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the compound . The structures of these synthesized compounds were confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis . Similarly, the preparation of other thiadiazole derivatives, such as those mentioned in the studies and , involves reactions with acylazides or with N,N-diethylamin, respectively, indicating the versatility of synthetic approaches for these compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The confirmation of these structures typically involves spectroscopic methods such as NMR and IR spectroscopy . The thiadiazole ring imparts significant biological activity to these molecules, which is often further modified by the addition of various functional groups, as seen in the synthesized compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including ring-opening, intramolecular cyclization, and reduction. For example, N-thioacyl 1,3-amino alcohols, which are structurally related to the compound , can be synthesized via the ring-opening of oxiranes and can undergo cyclization to form 5,6-dihydro-4H-1,3-oxazines . These reactions are highly regio- and stereoselective, leading to stereochemically defined products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring and additional substituents can affect properties such as solubility, melting point, and biological activity. For instance, the synthesized Schiff's bases containing a thiadiazole scaffold exhibited promising anticancer activity and showed good oral drug-like behavior based on ADMET properties . The biological activities of these compounds, such as antifungal , antiallergy , and plant growth regulation , highlight the diverse chemical properties of thiadiazole derivatives.

Mechanism of Action

Target of Action

The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA suggests that the compound may have potential applications in the treatment of diseases that involve DNA, such as cancer.

Mode of Action

The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through a process known as static quenching . The compound’s strong binding affinity for double-helical DNA, particularly within the minor groove, is a key aspect of its mode of action .

Pharmacokinetics

Its strong binding affinity for dna suggests that it may have good bioavailability at the cellular level .

Result of Action

The compound’s interaction with DNA, specifically its binding within the minor groove of the DNA duplex, results in the formation of a stable complex . This interaction could potentially interfere with processes such as DNA replication and transcription, thereby exerting a therapeutic effect.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYWTBBCKOVLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)

![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)